molecular formula C10H13BrN4O2 B14764902 1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine

1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine

Cat. No.: B14764902
M. Wt: 301.14 g/mol
InChI Key: XSTJMEOOBZATMB-UHFFFAOYSA-N
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Description

1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position and a nitro group at the 4th position of the pyridine ring, along with a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 6th position can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 1-(6-Amino-4-nitropyridin-2-yl)-4-methylpiperazine.

    Oxidation: Formation of 1-(6-Bromo-4-nitropyridin-2-yl)-4-carboxypiperazine.

Scientific Research Applications

1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring provides structural stability and enhances the compound’s ability to penetrate biological membranes. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(6-Bromo-4-nitropyridin-2-yl)piperazine: Lacks the methyl group on the piperazine ring.

    1-(6-Bromo-4-nitropyridin-2-yl)-4-ethylpiperazine: Contains an ethyl group instead of a methyl group.

    1-(6-Bromo-4-nitropyridin-2-yl)-4-phenylpiperazine: Contains a phenyl group instead of a methyl group.

Uniqueness

1-(6-Bromo-4-nitropyridin-2-yl)-4-methylpiperazine is unique due to the presence of both bromine and nitro groups on the pyridine ring, which confer specific reactivity and binding properties. The methyl group on the piperazine ring enhances its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13BrN4O2

Molecular Weight

301.14 g/mol

IUPAC Name

1-(6-bromo-4-nitropyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C10H13BrN4O2/c1-13-2-4-14(5-3-13)10-7-8(15(16)17)6-9(11)12-10/h6-7H,2-5H2,1H3

InChI Key

XSTJMEOOBZATMB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=C2)[N+](=O)[O-])Br

Origin of Product

United States

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